Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†
Chemical Communications Pub Date: 2013-04-15 DOI: 10.1039/C3CC41907J
Abstract
Treatment of meso-mesityl 5,15-diazaporphyrin with alkyllithiums in
Recommended Literature
- [1] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [2] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
- [3] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [4] In vivo investigation of brain and systemic ketobemidonemetabolism
- [5] Pennyroyal and gastrointestinal cells: multi-target protection of phenolic compounds against t-BHP-induced toxicity
- [6] Synergetic functional properties of two-component single amino acid-based hydrogels†
- [7] Back matter
- [8] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [9] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [10] Front cover
Journal Name:Chemical Communications
Research Products
-
CAS no.: 167750-79-0
-
CAS no.: 16096-33-6